molecular formula C12H18ClN B2812607 3-Benzyl-3-ethylazetidine;hydrochloride CAS No. 91562-29-7

3-Benzyl-3-ethylazetidine;hydrochloride

Cat. No.: B2812607
CAS No.: 91562-29-7
M. Wt: 211.73
InChI Key: POWIJBMFZHBUBO-UHFFFAOYSA-N
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Description

3-Benzyl-3-ethylazetidine hydrochloride is a four-membered azetidine ring substituted with benzyl and ethyl groups at the 3-position, forming a hydrochloride salt. This compound is primarily utilized in research settings, as evidenced by its discontinued commercial status .

Properties

IUPAC Name

3-benzyl-3-ethylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-12(9-13-10-12)8-11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWIJBMFZHBUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-ethylazetidine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with ethyl chloroacetate, followed by cyclization to form the azetidine ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-3-ethylazetidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Benzyl-3-ethylazetidine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-3-ethylazetidine;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methoxy-Azetidine Hydrochloride

  • Core Structure : Azetidine ring with a 3-methoxy substituent.
  • Key Differences :
    • Substituent Effects : The methoxy group is smaller and more polar than benzyl/ethyl, leading to higher aqueous solubility (~1.5–2× compared to 3-benzyl-3-ethylazetidine HCl) .
    • Reactivity : Reduced steric hindrance may enhance synthetic versatility for further functionalization.
    • Applications : Often used as a synthetic intermediate for larger azetidine derivatives due to its simplicity and stability .

1-Benzhydrylazetidin-3-amine Hydrochloride

  • Core Structure : Azetidine with a benzhydryl (diphenylmethyl) group at the 1-position and an amine at the 3-position.
  • Basicity: The additional amine group increases basicity, which may influence salt formation and bioavailability. Applications: Explored for central nervous system (CNS) targets due to its structural similarity to neuroactive compounds .

Structural and Functional Comparison Table

Compound Core Substituents Molecular Weight (g/mol) Estimated logP Solubility Stability Key Applications
3-Benzyl-3-ethylazetidine HCl Azetidine 3-Benzyl, 3-Ethyl ~245.78 ~3.5 Low Moderate Research/Medicinal Chemistry
3-Methoxy-Azetidine HCl Azetidine 3-Methoxy ~139.62 ~0.8 High High Synthetic Intermediate
1-Benzhydrylazetidin-3-amine HCl Azetidine 1-Benzhydryl, 3-Amine ~322.85 ~4.2 Very Low Moderate CNS Drug Development

Key Research Findings

Impact of Substituent Size and Polarity

  • Lipophilicity: Bulky, non-polar groups (e.g., benzyl, benzhydryl) increase logP, enhancing membrane permeability but reducing aqueous solubility. Methoxy groups balance polarity and lipophilicity .
  • Synthetic Challenges : 3-Benzyl-3-ethylazetidine HCl’s discontinuation () suggests synthetic difficulties, possibly due to steric hindrance during alkylation or purification challenges.

Azetidine Ring Strain and Reactivity

  • The four-membered azetidine ring exhibits higher strain than five- or six-membered analogs (e.g., piperidine derivatives in ), increasing susceptibility to ring-opening under acidic/basic conditions. This reactivity can be exploited for prodrug strategies .

Q & A

Q. What are the established synthetic routes for 3-Benzyl-3-ethylazetidine hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling azetidine derivatives with benzyl and ethyl groups. For example, coupling agents (e.g., DCC or EDC) may facilitate amidation or alkylation reactions . Optimization includes adjusting parameters like temperature (e.g., 60–80°C for amidation), solvent polarity (e.g., dichloromethane or THF), and catalyst loading. Post-synthesis, reduction steps using zinc powder in acidic conditions (e.g., acetic acid) can improve yields . Systematic screening via Design of Experiments (DoE) can identify critical factors affecting yield .

Q. How should researchers purify and characterize 3-Benzyl-3-ethylazetidine hydrochloride to ensure high purity?

  • Methodological Answer : Purification often involves recrystallization from solvents like ethanol or isopropanol, followed by vacuum drying to remove residual solvents . Column chromatography (silica gel, eluent: chloroform/methanol gradients) may resolve impurities. Characterization requires NMR (<sup>1</sup>H/<sup>13</sup>C) for structural confirmation, HPLC for purity assessment (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% TFA), and mass spectrometry (ESI-MS) for molecular weight validation .

Q. What analytical techniques are recommended for confirming the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can monitor degradation. Thermal gravimetric analysis (TGA) assesses decomposition temperatures, while Karl Fischer titration quantifies hygroscopicity. Storage in desiccators under nitrogen atmosphere is advised to prevent moisture uptake .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported synthetic yields of 3-Benzyl-3-ethylazetidine hydrochloride?

  • Methodological Answer : Contradictions may arise from unaccounted variables like trace moisture or catalyst deactivation. Implement controlled experiments with inert atmospheres (argon/glovebox) and fresh catalysts. Use High-Throughput Experimentation (HTE) to test reaction scalability and reproducibility. Compare results with structurally analogous compounds (e.g., thienopyridine derivatives) to identify substituent effects on reactivity .

Q. What strategies mitigate challenges in handling the compound’s hygroscopicity during biological assays?

  • Methodological Answer : Lyophilization followed by storage in airtight vials with molecular sieves (3Å) reduces moisture absorption. For in vitro assays, prepare stock solutions in anhydrous DMSO and aliquot immediately. Use humidity-controlled chambers during weighing. Monitor water content via <sup>1</sup>H NMR (D2O suppression) to confirm stability .

Q. How can computational methods predict the biological activity of 3-Benzyl-3-ethylazetidine hydrochloride and guide targeted synthesis?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like GPCRs or ion channels can predict binding affinity. QSAR models trained on azetidine derivatives (e.g., N-ethylazetidine carboxamide) may correlate structural features (e.g., logP, polar surface area) with activity . MD simulations (AMBER/CHARMM) assess conformational stability in biological membranes. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests).

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